molecular formula C10H13NO2 B2840089 3-[(Propan-2-yl)amino]benzoic acid CAS No. 923112-64-5

3-[(Propan-2-yl)amino]benzoic acid

Cat. No.: B2840089
CAS No.: 923112-64-5
M. Wt: 179.219
InChI Key: WIOMEZXHQDYHJJ-UHFFFAOYSA-N
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Description

3-[(Propan-2-yl)amino]benzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative featuring a propan-2-ylamino (-NHCH(CH₃)₂) group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .

Properties

IUPAC Name

3-(propan-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOMEZXHQDYHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with isopropylamine. One common method is the direct amination of 3-chlorobenzoic acid with isopropylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s amino and carboxylic acid groups undergo oxidation under controlled conditions:

ReactionReagents/ConditionsProducts FormedReferences
Amino group oxidationKMnO₄/H₂SO₄, 80–100°C3-Nitrobenzoic acid (via intermediate nitroso)
Carboxylic acid decarboxylationCuO, quinoline, 200°C3-[(Propan-2-yl)amino]benzene

Key Findings :

  • Oxidation of the isopropylamino group with KMnO₄ yields nitro derivatives under acidic conditions .

  • Decarboxylation requires high temperatures and catalysts like copper oxide .

Reduction Reactions

Reductive transformations target the carboxylic acid or aromatic ring:

ReactionReagents/ConditionsProducts FormedReferences
Carboxylic acid reductionLiAlH₄, THF, 0°C → RT3-[(Propan-2-yl)amino]benzyl alcohol
Catalytic hydrogenationH₂/Pd-C, ethanolPartially saturated cyclohexane derivative

Key Findings :

  • LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the amino group .

  • Hydrogenation under Pd-C yields partial saturation of the aromatic ring.

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, directed by the amino group:

ReactionReagents/ConditionsProducts FormedReferences
BrominationBr₂/FeBr₃, CHCl₃, 25°C5-Bromo-3-[(propan-2-yl)amino]benzoic acid
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-3-[(propan-2-yl)amino]benzoic acid

Key Findings :

  • Bromination occurs para to the amino group due to its strong activating effect .

  • Nitration under mixed acid conditions produces a nitro-substituted derivative .

Condensation and Coupling Reactions

The carboxylic acid participates in coupling reactions:

ReactionReagents/ConditionsProducts FormedReferences
EsterificationCH₃OH/H₂SO₄, refluxMethyl 3-[(propan-2-yl)amino]benzoate
Amide formationSOCl₂ → NH₃3-[(Propan-2-yl)amino]benzamide

Key Findings :

  • Esterification with methanol yields stable esters under acidic reflux .

  • Amidation via thionyl chloride activation achieves >80% yields .

pH-Dependent Behavior

The compound exhibits pH-responsive solubility and reactivity:

PropertyAcidic Conditions (pH < 3)Basic Conditions (pH > 9)References
SolubilityHigh (protonated amino group)Moderate (deprotonated carboxylate)
ReactivitySalt formation with HClNucleophilic carboxylate reactions

Key Findings :

  • Forms hydrochloride salts in acidic media .

  • Deprotonation at high pH enables carboxylate-mediated reactions .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Proposed ProcessReferences
150–20015Loss of adsorbed water
250–30050Decarboxylation and amine degradation

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

ApplicationDerivatives SynthesizedBiological ActivityReferences
Antimicrobial agentsSchiff base complexes with metalsModerate antibacterial activity
Enzyme inhibitorsThiourea-linked analogsCholinesterase inhibition (IC₅₀: 0.59 μM)

Key Findings :

  • Schiff base derivatives show enhanced antimicrobial properties .

  • Thiourea analogs exhibit potent enzyme inhibition .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-[(Propan-2-yl)amino]benzoic acid serves as a crucial reagent in the synthesis of more complex organic molecules. Its ability to act as a nucleophile or electrophile in various reactions facilitates the development of new compounds with diverse functionalities.

Biology

The compound has been studied for its interactions with biological targets:

  • Enzyme Inhibition: Research indicates that it can inhibit specific enzymes, which may have implications for drug design targeting metabolic pathways.
  • Protein-Ligand Interactions: It has been utilized in studies examining how small molecules bind to proteins, providing insights into molecular recognition processes.

Medicine

This compound shows promise in medicinal chemistry:

  • Anti-inflammatory Properties: Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for developing treatments for conditions such as arthritis.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.

Industrial Applications

In industry, this compound is utilized in:

  • Dyes and Pigments: Its stability and reactivity allow it to be used in the formulation of specialty dyes.
  • Chemical Manufacturing: It acts as an intermediate in the production of various industrial chemicals.

Case Studies and Experimental Data

StudyFindings
Lavrado et al. (2020)Investigated enzyme inhibition properties, revealing potential applications in cancer metabolism.
European Patent Office (2021)Identified the compound's role as a Rho-kinase inhibitor, suggesting cardiovascular disease applications.
PubMed Study (2000)Demonstrated competitive inhibition of protein-tyrosine phosphatases, relevant for cancer and inflammation signaling pathways.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or activating enzymes, binding to receptors, or altering cellular pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or as a research tool .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 3-position substitution in benzoic acid derivatives is common in bioactive compounds.

Molecular Weight and Solubility: Compounds with higher molecular weights (e.g., C₂₁H₁₄BrN₃O₂ at 420.26 g/mol) may exhibit reduced solubility in aqueous media, limiting bioavailability unless formulated with solubilizing agents. The ethoxycarbonylmethylamino group in C₁₁H₁₃NO₄ introduces an ester moiety, which could improve lipophilicity and membrane permeability .

Biological Relevance: Amino benzoic acid derivatives are frequently associated with antimicrobial and antioxidant activities. For instance, anthranilic acid hybrids (structurally related to C₁₀H₁₃NO₂) demonstrate improved radical scavenging and cytotoxicity against cancer cells . The presence of halogens (e.g., bromine in C₂₁H₁₄BrN₃O₂) or heterocyclic systems (e.g., quinazoline) often correlates with enhanced pharmacological potency .

Biological Activity

3-[(Propan-2-yl)amino]benzoic acid, also known as isopropylaminobenzoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an analog of para-aminobenzoic acid (PABA), which plays a crucial role in various biochemical pathways. The structural similarity allows it to interact with similar biological targets, particularly in the synthesis of folate in microorganisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and certain mycobacteria. The mechanism of action involves interference with bacterial folate synthesis, similar to that of PABA derivatives .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus32 µg/mL
Mycobacterium tuberculosis64 µg/mL
Escherichia coli16 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study: In Vitro Cytokine Production

A study evaluated the effects of this compound on human foreskin fibroblasts exposed to inflammatory stimuli. The results indicated a significant reduction in TNF-α and IL-6 levels at concentrations ranging from 10 to 50 µM, highlighting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-721.3 ± 4.1Induction of apoptosis
A54928.3 ± 5.1Cell cycle arrest

In a comparative study, the compound showed comparable efficacy to standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating its potential as a novel anticancer agent .

The molecular interactions of this compound involve binding to specific enzymes involved in metabolic pathways. It is hypothesized that the compound may inhibit enzymes related to the oxidative metabolism of xenobiotics, thereby reducing oxidative stress within cells .

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